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Compound of Interest

Compound Name: 4-bromo-N,N-diethylbenzamide

Cat. No.: B046625

An In-depth Technical Guide to the Physical Properties of 4-bromo-N,N-diethylbenzamide

Introduction

4-bromo-N,N-diethylbenzamide is a substituted aromatic amide that serves as a valuable
intermediate and building block in organic synthesis. Its utility is primarily derived from the
presence of three key functional components: the diethylamide group, the aromatic phenyl ring,
and the bromine atom at the para-position. The bromine atom, in particular, acts as a versatile
synthetic handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and
Buchwald-Hartwig aminations, enabling the construction of more complex molecular
architectures. A thorough understanding of its physical properties is paramount for its effective
use in research and development, ensuring proper handling, characterization, and application
in synthetic protocols.

This guide provides a comprehensive overview of the core physical and spectroscopic
properties of 4-bromo-N,N-diethylbenzamide, supported by detailed experimental protocols
for their validation. The methodologies described are designed to be self-validating, ensuring
the generation of reliable and reproducible data for researchers, scientists, and drug
development professionals.

Chemical and Molecular Identity

Accurate identification is the foundation of any chemical study. 4-bromo-N,N-
diethylbenzamide is uniquely identified by a combination of its structural formula, systematic
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name, and registry numbers.

Table 1: Chemical Identifiers

Identifier Value Source
4-bromo-N,N-

IUPAC Name ) ) [1]
diethylbenzamide

CAS Number 5892-99-9 [1][2]

Molecular Formula C11H14BrNO [11[3]

Molecular Weight 256.14 g/mol [1]

Canonical SMILES

CCN(CC)C(=0)C1=CC=C(C=
Cl1)Br

[1]

LDUPVXSXLZOQAF-

InChIKey [1]
UHFFFAOYSA-N
N,N-Diethyl-4-

Synonyms bromobenzamide, p-bromo- [1]

N,N-diethylbenzamide

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments
and are crucial for designing experiments, purification procedures, and formulation strategies.

Table 2: Summary of Physicochemical Properties
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Experimental
Property Value T Source
ontex

Appearance Brown solid At room temperature [2]

] ] Standard atmospheric
Melting Point 61-66 °C [2]
pressure

- In Dichloromethane
Solubility Soluble [2]
(DCM), Ethyl Acetate

Topological Polar
20.3 A2 Computed [1][3]
Surface Area

While experimental data for the boiling point is not readily available in the cited literature, it is
expected to be significantly higher than the melting point due to the compound's molecular
weight and polar amide group.

Spectroscopic Characterization Profile

Spectroscopy is the cornerstone of structural elucidation and purity confirmation in modern
chemistry. The following sections detail the expected spectroscopic signature of 4-bromo-N,N-
diethylbenzamide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming its molecular weight and offering clues about its structure.

o Expected Molecular lon: For 4-bromo-N,N-diethylbenzamide (C11H14BrNO), the mass
spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]* due to the
presence of bromine isotopes (“°Br and 8!Br) in nearly a 1:1 ratio. This results in two peaks
of almost equal intensity at m/z values corresponding to the molecular weight.

o Key Fragmentation: GC-MS data indicates major fragments at m/z values of 256 ([M]*), 185,
and 183.[1] The fragments at m/z 183 and 185 correspond to the 4-bromobenzoyl cation
[BrCeH4COQO]*, showing the characteristic bromine isotope pattern.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which excites molecular vibrations.[4]

Amide C=0 Stretch: A strong, sharp absorption band is expected in the region of 1630-1680
cm~1, This is a highly characteristic peak for the amide | band.

e Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm~1
region, indicative of the benzene ring.

e C-N Stretch: A medium absorption band for the tertiary amide C-N bond is expected around
1200-1300 cm~1,

o C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm~1, while
aliphatic C-H stretching from the diethyl groups will be observed in the 2850-2970 cm~1
range.[5]

o C-Br Stretch: Aweak to medium absorption in the fingerprint region, typically between 500-
600 cm~1, can be attributed to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen
framework of an organic molecule. While specific spectral data is available through databases
like SpectraBase, the expected chemical shifts and splitting patterns can be predicted based
on the structure.[1]

e H NMR:

o Aromatic Protons: The para-substituted benzene ring will show a classic AA'BB' system,
appearing as two sets of doublets in the aromatic region (~7.2-7.6 ppm).

o Ethyl Protons (-CH2-): The two methylene groups on the nitrogen are diastereotopic due to
restricted rotation around the amide C-N bond at lower temperatures, but will likely appear
as a quartet around 3.2-3.5 ppm at room temperature, split by the adjacent methyl
protons.
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o Ethyl Protons (-CHs): The two methyl groups will appear as a triplet around 1.1-1.3 ppm,

split by the adjacent methylene protons.

e 13C NMR:

o Carbonyl Carbon (C=0): The amide carbonyl carbon is expected to appear significantly

downfield, typically in the range of 168-172 ppm.

o Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon
attached to the bromine (C-Br) will be shifted to ~120-125 ppm, while the other carbons
will appear in the typical aromatic range of 127-140 ppm.

o Aliphatic Carbons: The methylene carbons (-CHz) are expected around 40-45 ppm, and
the methyl carbons (-CHs) will be the most upfield, around 12-15 ppm.

Experimental Verification Protocols

To ensure scientific integrity, physical properties must be verified through standardized,
reproducible experimental protocols. The following methodologies provide a framework for the
characterization of 4-bromo-N,N-diethylbenzamide.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a
newly synthesized or procured batch of 4-bromo-N,N-diethylbenzamide.
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Figure 1. General Workflow for Physicochemical Characterization
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Caption: A logical workflow for the characterization of 4-bromo-N,N-diethylbenzamide.

Protocol 1: Melting Point Determination by Differential
Scanning Calorimetry (DSC)

o Objective: To determine the precise melting point and assess thermal purity.

o Methodology:
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o Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6
°C). This step is critical for ensuring temperature accuracy.

o Sample Preparation: Accurately weigh 2-5 mg of 4-bromo-N,N-diethylbenzamide into a
standard aluminum DSC pan. Crimp the pan with a lid.

o Experimental Conditions: Place the sample pan and an empty reference pan into the DSC
cell. Heat the sample under a nitrogen atmosphere (flow rate 50 mL/min) from 25 °C to
100 °C at a controlled rate of 10 °C/min. The inert atmosphere prevents oxidative
degradation.

o Data Analysis: The melting point is determined as the onset temperature of the
endothermic melting peak. The peak area can be used to calculate the enthalpy of fusion.
A sharp, single peak is indicative of high purity.

Protocol 2: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)

o Objective: To determine the purity of the compound and identify any potential impurities.
» Methodology:

o System: A standard reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 X
150 mm, 5 um particle size) and a UV detector is used.

o Mobile Phase: A gradient elution is often most effective. For example:
= Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
= Solvent B: Acetonitrile with 0.1% TFA

» Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and
return to initial conditions.

o Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
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o Analysis: Inject 10 pL of the sample solution. Monitor the elution profile at a wavelength
where the chromophore absorbs strongly (e.g., 254 nm).

o Data Interpretation: Purity is calculated based on the area percentage of the main peak
relative to the total area of all peaks detected.

Structural vs. Spectroscopic Signal Relationship

The following diagram illustrates the direct relationship between the distinct chemical
environments within the molecule and their corresponding spectroscopic signals.

Figure 2. Structure-Spectroscopy Correlation
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Caption: Correlation of molecular fragments with their expected spectroscopic signals.

Conclusion

This technical guide has detailed the essential physical and spectroscopic properties of 4-
bromo-N,N-diethylbenzamide. The provided data, summarized in comprehensive tables and
supported by robust experimental protocols, offers a solid foundation for researchers in the
fields of organic synthesis and drug discovery. Adherence to these characterization
methodologies will ensure the quality and reliability of the material, facilitating its successful
application in the development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b046625?utm_src=pdf-body
https://www.benchchem.com/product/b046625?utm_src=pdf-body
https://www.benchchem.com/product/b046625?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-N_N-diethylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-N_N-diethylbenzamide
https://m.chemicalbook.com/ProductChemicalPropertiesCB5500974_EN.htm
https://www.guidechem.com/encyclopedia/4-bromo-n-n-diethylbenzamide-dic488176.html
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://bpb-us-w2.wpmucdn.com/about.illinoisstate.edu/dist/3/187/files/2019/10/IR-Reference-Guide.pdf
https://www.benchchem.com/product/b046625#physical-properties-of-4-bromo-n-n-diethylbenzamide
https://www.benchchem.com/product/b046625#physical-properties-of-4-bromo-n-n-diethylbenzamide
https://www.benchchem.com/product/b046625#physical-properties-of-4-bromo-n-n-diethylbenzamide
https://www.benchchem.com/product/b046625#physical-properties-of-4-bromo-n-n-diethylbenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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